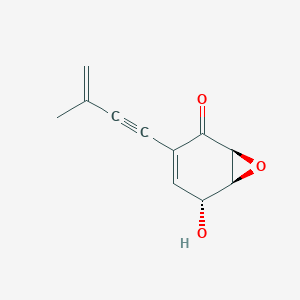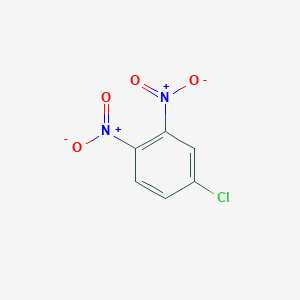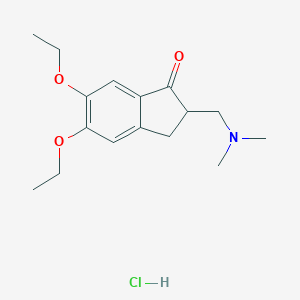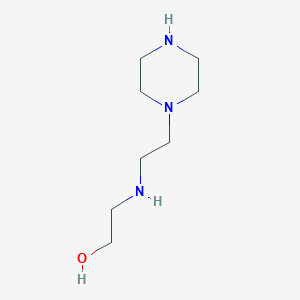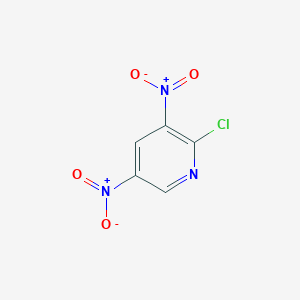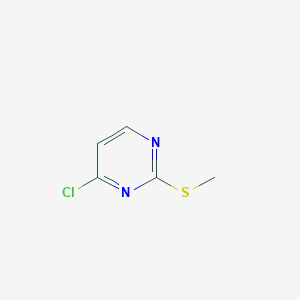
4-Chloro-2-methylthiopyrimidine
概要
説明
4-Chloro-2-methylthiopyrimidine (4-CMT) is a synthetic chemical compound belonging to the class of pyrimidines. It is a heterocyclic compound composed of nitrogen, sulfur, and chlorine atoms. 4-CMT has a wide range of applications in the scientific and medical fields, from being used as a reagent in organic synthesis to being used as an anti-cancer drug.
科学的研究の応用
Microwave-Assisted Synthesis
The compound 4-Chloro-2-methylthiopyrimidine has been used in microwave-assisted synthesis to obtain 4-substituted 2-methylthiopyrimidines. This method, involving DMF and sodium hydride under inert gas, provides a mild and rapid way to achieve the desired product, with moderate to excellent yields in a green chemistry fashion. This technique is significant for its quick reaction times and environmentally friendly approach (Thomann et al., 2014).
Synthesis of Pyrimidines and Extended pi-Systems
This compound is also pivotal in the synthesis of various pyrimidines. It serves as a precursor in the synthesis of 2-Amino-4-methoxy-6-methylthiopyrimidine, with a noted high yield and purity under optimal conditions (Yin Dulin, 2005). Furthermore, it's involved in crafting pyrimidine-core extended pi-systems, showcasing the potential of this compound in the development of functional organic materials with interesting fluorescent properties (Itami et al., 2004).
Environmental and Agricultural Applications
In the environmental and agricultural sectors, this compound-derived compounds like 2-amino 4-chloro 6-methyl pyrimidine (AM) are used as nitrification inhibitors. These compounds are studied for their degradation and persistence in soil, highlighting their potential in increasing the efficiency of nitrogenous fertilizers and controlling environmental pollution in subtropical soils (Srivastava et al., 2016).
Synthesis of Medical Intermediates
This compound is a key intermediate in the synthesis of various medical compounds. For instance, it's used in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and their derivatives (Ju Xiu-lia, 2015). Moreover, it's involved in the preparation of compounds that influence DNA methylation and possess antitumor properties (Grigoryan et al., 2012).
作用機序
Target of Action
4-Chloro-2-methylthiopyrimidine is a chemical compound used in medicinal chemistry synthesis It has been used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of kdr kinase inhibitors . KDR (Kinase insert Domain Receptor) is a type of receptor tyrosine kinase associated with angiogenesis, a process that promotes the growth of new blood vessels.
Mode of Action
Given its use in the synthesis of kdr kinase inhibitors, it can be inferred that the compound might interact with the kinase domain of the kdr receptors, thereby inhibiting their activity . This inhibition could potentially prevent the signaling pathways associated with angiogenesis, thus affecting the growth of new blood vessels.
Result of Action
Considering its role in the synthesis of kdr kinase inhibitors, it can be inferred that the compound might contribute to the inhibition of angiogenesis . This could potentially affect the growth and proliferation of cells, particularly in the context of cancerous cells that rely on angiogenesis for their survival and spread.
Safety and Hazards
4-Chloro-2-methylthiopyrimidine is classified as a skin corrosive and eye irritant . It may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
将来の方向性
生化学分析
Biochemical Properties
4-Chloro-2-methylthiopyrimidine plays a significant role in various biochemical reactions. It has been utilized in the synthesis of 2,4-disubstituted pyrimidines, which are known to act as kinase inhibitors . These inhibitors interact with kinases, a type of enzyme that transfers phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. The interaction between this compound-derived compounds and kinases can inhibit the enzyme’s activity, thereby affecting various signaling pathways within the cell .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, kinase inhibitors derived from this compound can disrupt signaling pathways that are crucial for cell proliferation and survival . This disruption can lead to altered gene expression and metabolic changes within the cell, ultimately affecting cell growth and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can act as an inhibitor of specific enzymes, such as kinases, by binding to their active sites and preventing substrate access . This inhibition can lead to changes in gene expression and cellular responses, as the downstream effects of kinase activity are blocked . Additionally, this compound may interact with other proteins and biomolecules, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure or storage may lead to degradation, which can alter its biochemical properties and efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target pathways . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These metabolic pathways can influence the compound’s efficacy and duration of action. Additionally, this compound may affect metabolic flux and metabolite levels within the cell, further impacting cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within the cell . These interactions can influence the compound’s accumulation in particular cellular compartments, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance the compound’s interaction with target biomolecules and its overall biochemical effects .
特性
IUPAC Name |
4-chloro-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOHHQRGDOQMKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198114 | |
| Record name | 4-Chloro-2-methylthiopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49844-90-8 | |
| Record name | 4-Chloro-2-(methylthio)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49844-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methylthiopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049844908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 49844-90-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2-methylthiopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-methylthiopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Chloro-2-methylthiopyrimidine a useful starting material in organic synthesis?
A1: The presence of both the chlorine atom at position 4 and the methylthio group at position 2 makes this pyrimidine derivative particularly attractive for synthetic chemists. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of substituents at the 4-position. [, , ] Meanwhile, the methylthio group can be readily oxidized to a sulfone, further expanding the synthetic possibilities by enabling additional transformations. []
Q2: Are there any examples of unusual reactivity observed with this compound?
A2: Yes, while the chlorine atom is the expected site for nucleophilic substitution, research has shown that under certain conditions, the methylthio group can be surprisingly labile. For instance, reactions with cyanide ions unexpectedly lead to the displacement of the methylthio group, resulting in the formation of 2,4-bismethylthiopyrimidine derivatives instead of the anticipated 4-cyano product. [] This unusual reactivity highlights the need to carefully consider reaction conditions when working with this compound.
Q3: Can you provide specific examples of how this compound has been utilized in the synthesis of bioactive molecules?
A3: Absolutely! This compound has proven valuable in the synthesis of various biologically relevant molecules. One notable example is its use as a key starting material in the total synthesis of variolin B, a marine alkaloid with potential anticancer activity. [, ] Researchers have also employed this compound in the preparation of pyrimido[4,5-c]pyridazine derivatives, which have shown promise as antibacterial agents. []
Q4: Beyond its use in medicinal chemistry, are there other areas where this compound finds applications?
A4: Yes, its utility extends to materials science. For instance, researchers have explored the synthesis and fluorescence properties of pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine, a novel heterocyclic system derived from this compound, suggesting potential applications in materials science. []
Q5: What analytical techniques are commonly employed to characterize and study this compound and its derivatives?
A5: Various spectroscopic and analytical methods are routinely used. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information by analyzing the magnetic properties of atomic nuclei. [, ]
- Infrared (IR) spectroscopy: Helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. []
- Mass spectrometry: Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern. [, ]
- Elemental analysis: Confirms the elemental composition of the compound, ensuring purity and correct structure. []
- X-ray crystallography: Provides a detailed three-dimensional structure of the molecule, offering valuable insights into its geometry and bonding. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





